N-ethyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide
CAS No.: 1116048-75-9
Cat. No.: VC5120169
Molecular Formula: C24H30N6O3S
Molecular Weight: 482.6
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1116048-75-9 |
|---|---|
| Molecular Formula | C24H30N6O3S |
| Molecular Weight | 482.6 |
| IUPAC Name | N-ethyl-1-[7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-3-carboxamide |
| Standard InChI | InChI=1S/C24H30N6O3S/c1-5-25-22(32)17-7-6-8-29(11-17)24-28-21-20(34-24)23(33)30(13-26-21)12-18(31)27-19-15(3)9-14(2)10-16(19)4/h9-10,13,17H,5-8,11-12H2,1-4H3,(H,25,32)(H,27,31) |
| Standard InChI Key | QHQTWKJJDMBPAB-UHFFFAOYSA-N |
| SMILES | CCNC(=O)C1CCCN(C1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=C(C=C(C=C4C)C)C |
Introduction
N-ethyl-1-(7-oxo-6-{[(2,4,6-trimethylphenyl)carbamoyl]methyl}-6H,7H- thiazolo[4,5-d]pyrimidin-2-yl)piperidine-3-carboxamide is a complex organic compound belonging to the class of thiazolo-pyrimidines. This compound is notable for its structural complexity and the presence of various functional groups, which may confer unique biological activities. It is synthesized through multiple organic reactions involving thiazolo-pyrimidine derivatives and piperidine structures.
Synthesis and Characterization
The synthesis of this compound typically involves several organic reactions. Techniques such as NMR and IR spectroscopy are used to confirm its structure. High Performance Liquid Chromatography (HPLC) is employed to monitor the reaction progress and ensure purity.
Synthesis Steps:
-
Starting Materials: Thiazolo-pyrimidine derivatives and piperidine structures.
-
Reaction Conditions: Controlled conditions to ensure selectivity and yield.
-
Analytical Techniques: NMR, IR, and HPLC for structure confirmation and purity assessment.
Potential Applications and Biological Activities
While the exact mechanism of action is not fully elucidated, this compound has potential applications in medicinal chemistry due to its structural complexity. Experimental studies are necessary to determine its efficacy and interactions with biological targets.
| Potential Application | Description |
|---|---|
| Medicinal Chemistry | Potential due to structural complexity and functional groups |
| Biological Activities | Requires experimental studies for full understanding |
Comparison with Similar Compounds
Compounds like N-ethyl-1-(6-{[(4-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H- thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide and N-ethyl-1-(6-{[(3-methylphenyl)carbamoyl]methyl}-7-oxo-6H,7H- thiazolo[4,5-D]pyrimidin-2-YL)piperidine-3-carboxamide share similar structures but differ in the substituents on the phenyl ring .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume